molecular formula C19H18FNO4 B2704240 (2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid CAS No. 2413847-28-4

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid

Cat. No.: B2704240
CAS No.: 2413847-28-4
M. Wt: 343.354
InChI Key: MQYRWRJZGQHWFR-APPDUMDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid is a useful research compound. Its molecular formula is C19H18FNO4 and its molecular weight is 343.354. The purity is usually 95%.
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Scientific Research Applications

Protecting Groups in Synthesis

The Fmoc group is extensively used to protect hydroxy-groups during the synthesis of complex molecules, such as oligonucleotides and peptides, allowing for the sequential addition of amino acids in peptide synthesis. This strategy is crucial for synthesizing specific sequences without interference from side reactions. The Fmoc group can be removed under mild conditions, which is advantageous for synthesizing sensitive molecules (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

The application of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) has been a significant advancement, enabling the synthesis of biologically active peptides and proteins. This method relies on the orthogonal protection of amino acids, facilitating the stepwise construction of peptides on a solid support, which greatly simplifies the purification process and increases the efficiency of peptide synthesis (Fields & Noble, 2009).

Synthesis of Hydroxamic Acids

Another application involves the synthesis of N-alkylhydroxamic acids, critical intermediates in medicinal chemistry for drug discovery. The Fmoc group aids in the efficient condensation reactions required for creating structurally diverse N-substituted hydroxamic acids, highlighting its versatility in organic synthesis (Mellor & Chan, 1997).

Fluorescence Sensing

Fmoc derivatives have been explored for fluorescence sensing applications, particularly in detecting fluoride ions. This application underscores the broader utility of Fmoc beyond synthesis, demonstrating its potential in developing sensitive and selective sensors for environmental and biological analyses (Kumar et al., 2017).

Enantioselective Synthesis

The Fmoc group also plays a crucial role in the enantioselective synthesis of amino acids, which are pivotal in creating drugs and biologically active compounds. The ability to produce enantiomerically pure substances is vital for the pharmaceutical industry, as the biological activity of drugs can be highly enantioselective (Schmidt et al., 1992).

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,24)(H,22,23)/t11-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYRWRJZGQHWFR-APPDUMDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.